6-bromo-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C30H23BrN4O and its molecular weight is 535.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
The compound is involved in various synthesis processes and structural studies. For instance, Şahin et al. (2011) synthesized compounds related to the one , focusing on their crystal and molecular structures. These compounds were analyzed using methods like IR, NMR, ESI-MS, and X-ray diffraction, complemented with density functional method (DFT) studies (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).
Antimicrobial and Antiviral Activities
Compounds similar to the one have been prepared as antimicrobial agents. Ansari and Khan (2017) created novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, showing potent antimicrobial activity (Ansari & Khan, 2017). Additionally, Selvam et al. (2010) synthesized similar compounds for in vitro antiviral activity against viruses like HIV and HSV (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Antiproliferative Activity
Minegishi et al. (2015) found that certain derivatives, similar in structure, possess antiproliferative activity towards human cancer cells without affecting antimicrobial and antimalarial activities. This suggests potential for cancer research (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).
Biological Applications
Hassanien, Abd El-Ghani, and Elbana (2022) synthesized novel compounds containing lawsone, which showed antioxidant and antitumor activities, indicating the potential of such compounds in biological applications (Hassanien, Abd El-Ghani, & Elbana, 2022).
Evaluation of Toxicity and Antioxidant Activity
Jasril et al. (2019) synthesized pyrazoline analogues, including ones similar to the compound , to evaluate their toxicity and antioxidant activity. This research contributes to understanding the safety profile and potential health benefits of these compounds (Jasril, Teruna, Aisyah, Nurlaili, & Hendra, 2019).
Design and Pharmacological Evaluation
Patel et al. (2013) prepared pyrazolines based thiazolidin-4-one derivatives, investigating their properties for potential applications in cancer and HIV treatment (Patel, Gor, Patel, Shah, & Maninagar, 2013).
Luminescence Properties
Trilleras et al. (2017) synthesized 5-Aryl-3-(2-methoxynaphthalen-6-yl)-1-phenylpyrazoline derivatives, which exhibited promising luminescence properties in both solution and solid state. This suggests potential applications in fields like material science and photonics (Trilleras, González-López, León-Jaramillo, Pérez-Gamboa, Puello-Polo, Romo, Ortíz, & Quiroga, 2017).
Crystalline Forms and Formulations
Norman (2014) claims crystalline forms and formulations of a compound structurally related to the one for treating respiratory diseases. This highlights its importance in medicinal chemistry and drug formulation (Norman, 2014).
Eigenschaften
IUPAC Name |
6-bromo-2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23BrN4O/c1-36-24-15-12-21(13-16-24)28-19-27(20-8-4-2-5-9-20)34-35(28)30-32-26-17-14-23(31)18-25(26)29(33-30)22-10-6-3-7-11-22/h2-18,28H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRVDYXSHNHOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.